Cas no 35762-89-1 (2-Azido-5-methylpyrimidine)

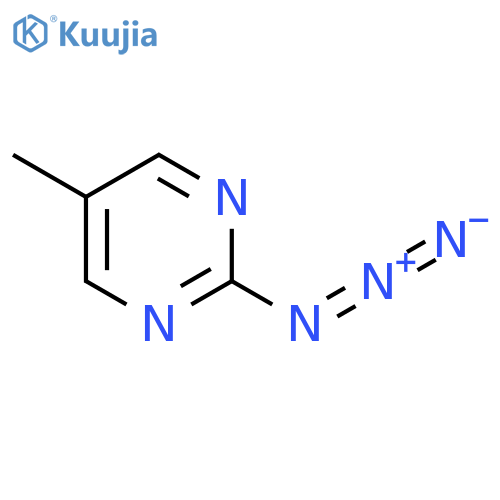

2-Azido-5-methylpyrimidine structure

商品名:2-Azido-5-methylpyrimidine

CAS番号:35762-89-1

MF:C5H5N5

メガワット:135.126699209213

MDL:MFCD23938359

CID:5248920

2-Azido-5-methylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-azido-5-methylpyrimidine

- 2-Azido-5-methylpyrimidine

-

- MDL: MFCD23938359

- インチ: 1S/C5H5N5/c1-4-2-7-5(8-3-4)9-10-6/h2-3H,1H3

- InChIKey: OHLRZVGNUPNUDY-UHFFFAOYSA-N

- ほほえんだ: N1C(N=[N+]=[N-])=NC=C(C=1)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 142

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 40.1

2-Azido-5-methylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-279710-10.0g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 10.0g |

$2166.0 | 2023-03-01 | ||

| Enamine | EN300-279710-10g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 10g |

$2166.0 | 2023-09-09 | ||

| Enamine | EN300-279710-2.5g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 2.5g |

$1360.0 | 2023-09-09 | ||

| Enamine | EN300-279710-1g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 1g |

$657.0 | 2023-09-09 | ||

| Enamine | EN300-279710-5g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 5g |

$1723.0 | 2023-09-09 | ||

| Enamine | EN300-279710-1.0g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 1.0g |

$657.0 | 2023-03-01 | ||

| Enamine | EN300-279710-5.0g |

2-AZIDO-5-METHYLPYRIMIDINE |

35762-89-1 | 5.0g |

$1723.0 | 2023-03-01 |

2-Azido-5-methylpyrimidine 関連文献

-

1. Simple pyrimidines. Part XIV. The formation and reactions of some derivatives of simple pyrimidinesulphonic acidsD. J. Brown,J. A. Hoskins J. Chem. Soc. Perkin Trans. 1 1972 522

35762-89-1 (2-Azido-5-methylpyrimidine) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量